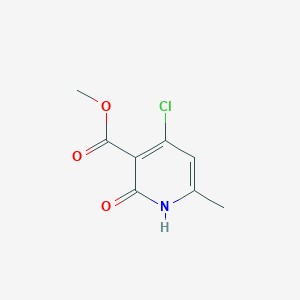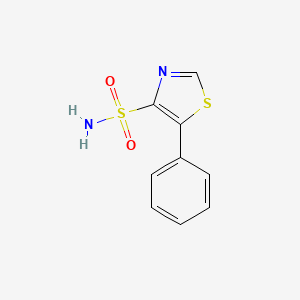
5-Phenyl-1,3-thiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,3-thiazole-4-sulfonamide is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives, including this compound, have been studied for their wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of this compound involves the cyclization of ethyl 2- { [1- (benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide . The resulting sulfonyl chloride was then converted into a series of this compound derivatives .Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, oxidative chlorination, and conversion of sulfonyl chloride into sulfonamide derivatives .Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry Applications
- Tautomeric Behavior Investigation : Sulfonamide derivatives like 5-Phenyl-1,3-thiazole-4-sulfonamide are explored for their tautomeric forms, which are crucial for pharmaceutical and biological activities. A study by Erturk et al. (2016) investigated such forms using spectroscopic methods, revealing that different forms (amino and imino) exhibit varied behaviors in different states (Erturk et al., 2016).
- DHFR Inhibitors : Riyadh et al. (2018) synthesized novel thiazoles and thiadiazoles incorporating sulfonamide groups as dihydrofolate reductase (DHFR) inhibitors. These compounds were evaluated for antimicrobial, anticancer, and DHFR inhibition potency (Riyadh et al., 2018).
2. Bioorganic Chemistry Applications
- Antimicrobial Activity : Krátký et al. (2012) synthesized novel sulfonamides containing specific scaffolds and evaluated their antimicrobial activity. They found significant activity against various bacteria and Mycobacterium strains (Krátký et al., 2012).
3. Enzyme Inhibition Applications
- Carbonic Anhydrase Inhibition : Several studies have focused on the inhibitory effects of sulfonamide-bearing thiazole compounds on carbonic anhydrase isoenzymes. Kılıcaslan et al. (2016) found that these compounds effectively inhibited carbonic anhydrase activity (Kılıcaslan et al., 2016).
- Antiproliferative Activities : Mert et al. (2014) reported the synthesis of pyrazole-sulfonamide derivatives and their antiproliferative activities against certain cell lines, demonstrating potential as anticancer agents (Mert et al., 2014).
4. Structural Studies
- Ghosh et al. (1987) conducted an X-ray structural study of a similar compound, highlighting its potential use in treating intestinal infections and providing detailed structural information (Ghosh et al., 1987).
Wirkmechanismus
While the specific mechanism of action for 5-Phenyl-1,3-thiazole-4-sulfonamide is not explicitly mentioned in the retrieved papers, thiazole derivatives are known to have a wide range of pharmacological activities. For instance, some thiazole derivatives have been proposed for the prevention or treatment of cancer as inhibitors of ATM and DNA-PK .
Zukünftige Richtungen
The future directions for the study of 5-Phenyl-1,3-thiazole-4-sulfonamide could involve further exploration of its biological activities, particularly its potential as an anticancer agent . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process.
Eigenschaften
IUPAC Name |
5-phenyl-1,3-thiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCIPENUMRZABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
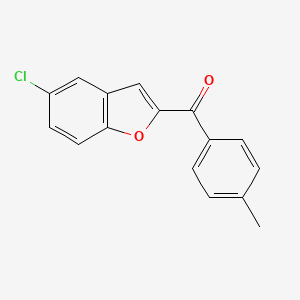
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)
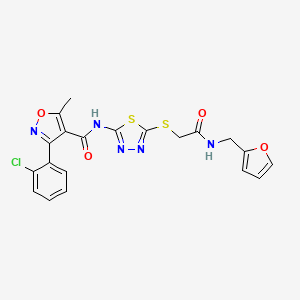
![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)
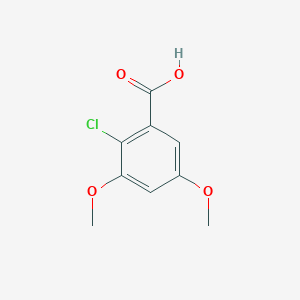
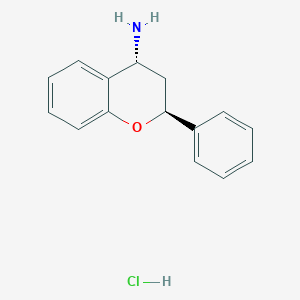
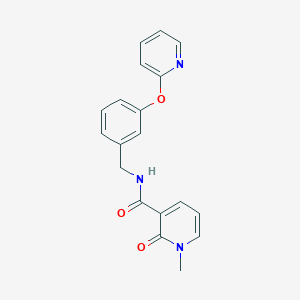
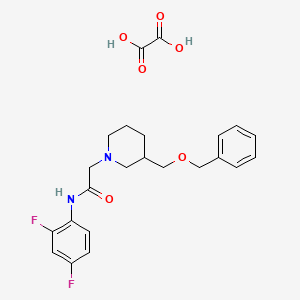
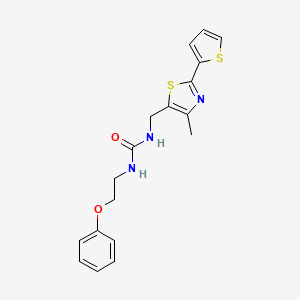
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)
